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molecular formula C10H18O4 B8457342 8-(Methoxymethyl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(Methoxymethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8457342
M. Wt: 202.25 g/mol
InChI Key: XDDVUHZADFMPAE-UHFFFAOYSA-N
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Patent
US09296757B2

Procedure details

To a solution of 196 g (1.15 mol) 1,7,10-trioxadispiro[2.2.4.2]dodecane (prepared according to Synthetic Communications, 2003, vol. 33, #12, p. 2135-2144) in 2 L methanol were added 2 L sodium methanolate (25% in methanol) and the mixture was stirred at 60° C. for 8 hours. The solvent was removed, ethyl acetate added and washed with brine. The organic layer was dried over sodium sulfate. After filtration and removal of the solvent 272 g (max. 100%) of the title compound were obtained that was used without further purification.
Quantity
196 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:3]2([CH2:12][CH2:11][C:6]3([O:10][CH2:9][CH2:8][O:7]3)[CH2:5][CH2:4]2)[CH2:2]1.[CH3:13][O-:14].[Na+]>CO>[CH3:13][O:14][CH2:2][C:3]1([OH:1])[CH2:12][CH2:11][C:6]2([O:10][CH2:9][CH2:8][O:7]2)[CH2:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
196 g
Type
reactant
Smiles
O1CC12CCC1(OCCO1)CC2
Name
sodium methanolate
Quantity
2 L
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
ethyl acetate added
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and removal of the solvent 272 g (max. 100%) of the title compound
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
that was used without further purification

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
COCC1(CCC2(OCCO2)CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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